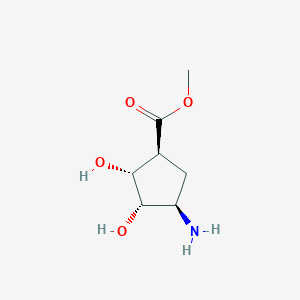
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorocyclopropyl group and a dioxaborolan group attached to a pyrazole ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
准备方法
The synthesis of 1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Fluorocyclopropyl Intermediate: The synthesis begins with the preparation of the 2-fluorocyclopropyl intermediate. This can be achieved through the reaction of a suitable cyclopropane precursor with a fluorinating agent under controlled conditions.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the fluorocyclopropyl intermediate with a suitable hydrazine derivative under appropriate conditions.
Introduction of the Dioxaborolan Group: The final step involves the introduction of the dioxaborolan group. This can be achieved through a boronation reaction using a suitable boron reagent.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
化学反应分析
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The presence of the dioxaborolan group makes the compound suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile tool for drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structural features may contribute to its activity against specific biological targets.
Industry: The compound is used in the development of advanced materials and catalysts. Its ability to undergo coupling reactions makes it a valuable component in the synthesis of functional materials.
作用机制
The mechanism of action of 1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The fluorocyclopropyl group and dioxaborolan group may contribute to the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved in its mechanism of action are subject to ongoing research.
相似化合物的比较
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Fluorocyclopropyl)-5-phenyl-1H-pyrazole: This compound lacks the dioxaborolan group, which may affect its reactivity and applications.
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which may influence its chemical properties and biological activity.
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: This compound has a pyrrole ring instead of a pyrazole ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorocyclopropyl group and a dioxaborolan group attached to a pyrazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H18BFN2O2 |
|---|---|
分子量 |
252.10 g/mol |
IUPAC 名称 |
1-(2-fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)10-5-6-15-16(10)9-7-8(9)14/h5-6,8-9H,7H2,1-4H3 |
InChI 键 |
NCBVOTTWZKGIDD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)



![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)




